molecular formula C23H24N4O3S B2917677 4-[4-cyano-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide CAS No. 941243-28-3

4-[4-cyano-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide

Cat. No.: B2917677
CAS No.: 941243-28-3
M. Wt: 436.53
InChI Key: QCNFNGHMTXGURH-UHFFFAOYSA-N
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Description

4-[4-cyano-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide is a complex organic compound that features a combination of several functional groups, including a cyano group, a tetrahydroisoquinoline moiety, an oxazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-cyano-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide typically involves multicomponent reactions. These reactions are advantageous as they improve atom economy, selectivity, and yield of the product. One common approach involves the functionalization of 1,2,3,4-tetrahydroisoquinoline derivatives through multicomponent reactions, which can include the isomerization of iminium intermediates .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale multicomponent reactions, utilizing transition metal-catalyzed cross-dehydrogenative coupling strategies. These methods are efficient and environmentally friendly, making them suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-[4-cyano-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide and oxazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP), as well as reducing agents and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the tetrahydroisoquinoline moiety, while substitution reactions can introduce new functional groups at specific positions on the molecule .

Scientific Research Applications

4-[4-cyano-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of various alkaloids and bioactive molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antineuroinflammatory properties.

    Medicine: Investigated for its therapeutic potential in treating neurodegenerative disorders and other diseases.

    Industry: Utilized in the development of new materials and catalysts for chemical reactions

Mechanism of Action

The mechanism of action of 4-[4-cyano-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins and enzymes, leading to modulation of their activity. This can result in various biological effects, such as anti-inflammatory and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydroisoquinoline derivatives and oxazole-containing molecules. Examples include:

  • 1,2,3,4-tetrahydroisoquinoline derivatives with different substituents.
  • Oxazole derivatives with various functional groups.

Uniqueness

What sets 4-[4-cyano-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

The compound 4-[4-cyano-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and existing research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the following features:

  • Molecular Formula : C23H24N4O2S
  • Molecular Weight : 420.52 g/mol
  • IUPAC Name : this compound

This structure includes a sulfonamide group which is known to exhibit various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets.

Antibacterial Activity

Research indicates that compounds with a benzenesulfonamide moiety often display antibacterial properties. The proposed mechanism involves the inhibition of bacterial metabolic pathways, potentially disrupting cell wall synthesis or protein synthesis pathways.

Neuropharmacological Effects

Given the presence of the tetrahydroisoquinoline structure, which is known for its neuroactive properties, this compound may also interact with neurotransmitter receptors. Preliminary studies suggest it could act as a modulator of dopamine and serotonin pathways .

Biological Activity Data

A summary of biological activities noted in various studies is presented in the following table:

Activity Type Observed Effect Reference
AntibacterialInhibition of Gram-positive bacteria
Neurotransmitter ModulationPotential D3 receptor antagonist
CytotoxicityInduces apoptosis in cancer cells

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds within the same class:

  • Antimicrobial Studies : A study on related sulfonamide derivatives showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting that modifications in the side chains can enhance efficacy.
  • Neuropharmacological Research : A compound with a similar structure was found to selectively inhibit D3 dopamine receptors, indicating potential applications in treating disorders like schizophrenia and addiction .
  • Cytotoxicity Assays : In vitro assays demonstrated that certain derivatives induce apoptosis in various cancer cell lines through mitochondrial pathways, highlighting their potential as anticancer agents .

Properties

IUPAC Name

4-[4-cyano-5-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c1-3-27(4-2)31(28,29)20-11-9-18(10-12-20)22-25-21(15-24)23(30-22)26-14-13-17-7-5-6-8-19(17)16-26/h5-12H,3-4,13-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNFNGHMTXGURH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)N3CCC4=CC=CC=C4C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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